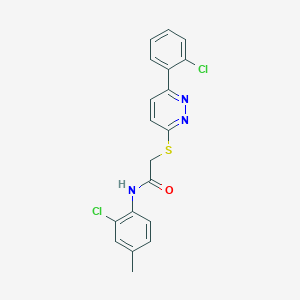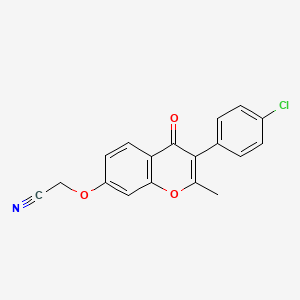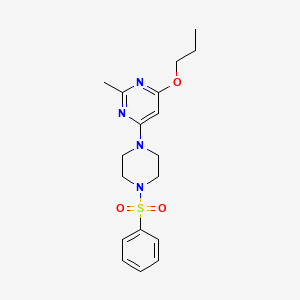
N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathway of cytokines, which are important for immune cell function. CP-690,550 has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mechanism of Action
N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide selectively inhibits JAK3, which is involved in the signaling pathway of cytokines that are important for immune cell function. By inhibiting JAK3, N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide reduces the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. This leads to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, it has been shown to reduce disease activity and improve symptoms in patients with rheumatoid arthritis and psoriasis. N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide has also been studied for its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide is its selectivity for JAK3, which reduces the risk of off-target effects. However, its use in lab experiments may be limited by its high cost and limited availability. In addition, the use of N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide may be limited by its potential to suppress the immune system, which could increase the risk of infection.
Future Directions
For research on N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide include its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. In addition, research could focus on the development of more selective JAK3 inhibitors with fewer side effects. Finally, research could investigate the potential use of N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide in combination with other therapies for autoimmune diseases.
Synthesis Methods
The synthesis of N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide was first reported in 2004 by Pfizer researchers. The synthesis involves the reaction of 2-chloro-4-methylphenyl isothiocyanate with 6-(2-chlorophenyl)-3-pyridazinecarbonitrile in the presence of a base to form the thioamide intermediate. This intermediate is then reacted with 2-bromoacetic acid to form N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis. Clinical trials have also demonstrated its efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[6-(2-chlorophenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3OS/c1-12-6-7-17(15(21)10-12)22-18(25)11-26-19-9-8-16(23-24-19)13-4-2-3-5-14(13)20/h2-10H,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOBNYDBRDVSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2620860.png)

![1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2620863.png)

![[4-(2-Furylcarbonyl)piperazino][6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl]methanone](/img/structure/B2620867.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2620868.png)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-4-(piperidin-1-ylmethyl)benzamide](/img/structure/B2620869.png)

![N-[2-Cyano-1-(dimethylamino)propan-2-yl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2620873.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2620877.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2620878.png)

